molecular formula C13H12N4O2 B055032 N-Acetoxy-IQ CAS No. 115722-78-6

N-Acetoxy-IQ

Cat. No. B055032
M. Wt: 256.26 g/mol
InChI Key: ZNLLBBZONQYLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetoxy-IQ, also known as N-Acetoxy-2-amino-3-methylimidazo[4,5-f]quinoline, is a heterocyclic aromatic amine that is commonly found in cooked meat. It is formed during the cooking process through the reaction of creatinine and amino acids, particularly tryptophan. N-Acetoxy-IQ is a potent mutagen and carcinogen, which has been linked to the development of various types of cancer, including colon, breast, and prostate cancer. Despite its harmful effects, N-Acetoxy-IQ has also been studied for its potential scientific research applications.

Scientific Research Applications

DNA Interaction and Mutagenicity

  • N-Acetoxy-IQ, derived from the carcinogen IQ, binds covalently to DNA, particularly to polyguanylic acid, and forms major adducts such as N-(deoxyguanosin-8-yl)-IQ. This interaction primarily occurs at the guanine bases in DNA, indicating a mechanism of mutagenicity and potential carcinogenicity (Snyderwine et al., 1988).

Role in Carcinogenesis

  • The metabolic activation of IQ by human enzymes like cytochrome P450 and N-acetyltransferases leads to the formation of DNA adducts, implicating N-Acetoxy-IQ in the carcinogenic activation of environmental mutagens (Probst et al., 1992).

Comparative Analysis with Other Compounds

  • Studies comparing the effects of N-Acetoxy-IQ with other derivatives, like N-hydroxy and N-acetoxy derivatives of similar compounds, demonstrate its role in forming DNA adducts, crucial for understanding the comparative carcinogenic potential of various substances (Snyderwine et al., 1993).

Detoxification Mechanisms

  • Research on the effects of human and rat glutathione S-transferases indicates that these enzymes can inhibit DNA binding of N-Acetoxy derivatives of certain carcinogens, highlighting a potential detoxification pathway and a determinant for organ specificity in the carcinogenesis of substances like N-Acetoxy-IQ (Lin et al., 1994).

Mutagenic Properties

  • N-Acetoxy-IQ has been studied for its mutagenic properties, showing that it is directly mutagenic and participates in the formation of DNA adducts, thereby playing a role in the carcinogenicity of IQ (Snyderwine et al., 1987).

Activation Pathways

  • ATP-dependent pathways for N-Acetoxy-IQ activation leading to DNA adduct formation have been characterized, demonstrating alternative mechanisms of metabolic activation beyond acetylation and sulphation (Agus et al., 2000).

Comparative Genotoxic Studies

  • Comparative studies on the genotoxic effects of N-Acetoxy-IQ and its parent compounds have been conducted, assessing their mutagenic selectivity and providing insights into their metabolic activation mechanisms (Fahmy et al., 1976).

properties

CAS RN

115722-78-6

Product Name

N-Acetoxy-IQ

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

[(3-methylimidazo[4,5-f]quinolin-2-yl)amino] acetate

InChI

InChI=1S/C13H12N4O2/c1-8(18)19-16-13-15-12-9-4-3-7-14-10(9)5-6-11(12)17(13)2/h3-7H,1-2H3,(H,15,16)

InChI Key

ZNLLBBZONQYLII-UHFFFAOYSA-N

SMILES

CC(=O)ONC1=NC2=C(N1C)C=CC3=C2C=CC=N3

Canonical SMILES

CC(=O)ONC1=NC2=C(N1C)C=CC3=C2C=CC=N3

Other CAS RN

115722-78-6

synonyms

N-Acetoxy-IQ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetoxy-IQ
Reactant of Route 2
N-Acetoxy-IQ
Reactant of Route 3
N-Acetoxy-IQ
Reactant of Route 4
Reactant of Route 4
N-Acetoxy-IQ
Reactant of Route 5
Reactant of Route 5
N-Acetoxy-IQ
Reactant of Route 6
Reactant of Route 6
N-Acetoxy-IQ

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.